molecular formula C48H69N7O11 B12394859 HIV-1 protease-IN-4

HIV-1 protease-IN-4

Cat. No.: B12394859
M. Wt: 920.1 g/mol
InChI Key: GEINZDHAZWJNHM-VZCUVCCGSA-N
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Description

HIV-1 protease-IN-4 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions. By inhibiting this enzyme, this compound prevents the formation of mature viral particles, thereby hindering the replication of the virus and its ability to infect new cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-4 involves several key steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product. Common reagents and conditions used in these reactions include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: HIV-1 protease-IN-4 undergoes various chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen.
  • Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

HIV-1 protease-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

HIV-1 protease-IN-4 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the maturation of viral particles, rendering them non-infectious. The molecular targets involved include the catalytic residues of the enzyme, such as aspartic acid (Asp25), which play a critical role in the enzyme’s activity .

Comparison with Similar Compounds

HIV-1 protease-IN-4 can be compared with other HIV-1 protease inhibitors, such as:

  • Saquinavir
  • Indinavir
  • Ritonavir
  • Nelfinavir
  • Amprenavir
  • Fosamprenavir
  • Atazanavir
  • Darunavir
  • Tipranavir

Uniqueness: this compound stands out due to its high potency and specificity for the HIV-1 protease enzyme. It has shown promising results in inhibiting drug-resistant variants of the virus, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C48H69N7O11

Molecular Weight

920.1 g/mol

IUPAC Name

1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1

InChI Key

GEINZDHAZWJNHM-VZCUVCCGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C

Canonical SMILES

CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C

Origin of Product

United States

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